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molecular formula C7H6Cl2N2O2 B168696 Ethyl 2,6-dichloropyrimidine-4-carboxylate CAS No. 18127-43-0

Ethyl 2,6-dichloropyrimidine-4-carboxylate

Cat. No. B168696
M. Wt: 221.04 g/mol
InChI Key: YPXGMTVJJQHIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994315B2

Procedure details

Triethylamine (48.03 g, 0.475 mmol) was added to a solution of ethyl 2,6-dichloropyrimidine-4-carboxylate (38.60 g, 0.175 mmol) in tetrahydrofuran (700 ml). 5% Palladium-carbon was added and the mixture was stirred under a hydrogen atmosphere for 6 hrs. The solid in the reaction system was removed by filtration, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give ethyl pyrimidine-4-carboxylate (23.06 g, 87%).
Quantity
48.03 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl[C:9]1[N:14]=[C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:12]=[C:11](Cl)[N:10]=1>O1CCCC1.[C].[Pd]>[N:10]1[CH:11]=[CH:12][C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N:14][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
48.03 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
38.6 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)OCC)Cl
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid in the reaction system was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1=CN=C(C=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 23.06 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86605.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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